molecular formula H2NaO3S2 B1681904 Sodium thiosulfate CAS No. 7772-98-7

Sodium thiosulfate

Cat. No.: B1681904
CAS No.: 7772-98-7
M. Wt: 137.14 g/mol
InChI Key: DHFRYQXXLLBRCD-UHFFFAOYSA-N
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Description

Sodium thiosulfate is an inorganic compound with the chemical formula Na₂S₂O₃. It is typically available as a white or colorless pentahydrate, which is a crystalline solid that dissolves well in water. This compound is known for its reducing properties and its role as a ligand, making it useful in various applications .

Synthetic Routes and Reaction Conditions:

    Laboratory Preparation: this compound can be synthesized by reacting sodium sulfite with sulfur. The reaction is typically carried out in an aqueous solution: [ \text{Na₂SO₃} + \text{S} \rightarrow \text{Na₂S₂O₃} ]

    Industrial Production: Industrially, this compound is produced by the reaction of sodium hydroxide with sulfur dioxide, followed by the addition of sulfur: [ 2\text{NaOH} + \text{SO₂} \rightarrow \text{Na₂SO₃} + \text{H₂O} ] [ \text{Na₂SO₃} + \text{S} \rightarrow \text{Na₂S₂O₃} ]

Types of Reactions:

    Oxidation and Reduction: this compound acts as a reducing agent. For example, it reduces iodine to iodide: [ 2\text{Na₂S₂O₃} + \text{I₂} \rightarrow \text{Na₂S₄O₆} + 2\text{NaI} ]

    Decomposition: When heated, this compound decomposes to form sodium sulfate and sodium polysulfide: [ 4\text{Na₂S₂O₃} \rightarrow 3\text{Na₂SO₄} + \text{Na₂S₅} ]

    Reaction with Acids: this compound reacts with dilute acids to produce sulfur, sulfur dioxide, and water: [ \text{Na₂S₂O₃} + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{SO₂} + \text{H₂O} + \text{S} ]

Common Reagents and Conditions:

    Reagents: Iodine, hydrochloric acid, sulfur dioxide, sodium hydroxide.

    Conditions: Aqueous solutions, controlled temperatures for decomposition reactions.

Major Products:

    From Oxidation: Sodium tetrathionate and sodium iodide.

    From Decomposition: Sodium sulfate and sodium polysulfide.

    From Acid Reaction: Sodium chloride, sulfur dioxide, water, and sulfur.

Scientific Research Applications

Sodium thiosulfate has a wide range of applications in various fields:

Cyanide Poisoning Treatment:

    Mechanism: this compound serves as a sulfur donor in the rhodanese-catalyzed conversion of cyanide to thiocyanate, which is excreted in the urine: [ \text{CN}^- + \text{Na₂S₂O₃} \rightarrow \text{SCN}^- + \text{Na₂SO₃} ]

Chemotherapy Side Effects:

Mechanism of Action

Target of Action

Sodium thiosulfate primarily targets cyanide ions in the body, acting as an antidote for cyanide poisoning . It is also used to mitigate the ototoxic effects of cisplatin, a chemotherapy medication .

Mode of Action

this compound serves as a sulfur donor in the rhodanese-catalyzed formation of thiocyanate, which is much less toxic than cyanide . In the case of cisplatin-induced ototoxicity, this compound acts as an antioxidant, neutralizing the reactive species of the drug and reducing the formation of harmful hydroxyl radicals .

Biochemical Pathways

this compound is a major oxidation product of hydrogen sulfide (H2S), an endogenous signaling molecule . The compound is generated from H2S via the sulfide oxidation pathway . In the body, a persulfide dioxygenase in the mitochondrial matrix oxidizes one persulfide molecule to sulfite (H2SO3), which is then used in a sulfurtransferase reaction catalyzed by the enzyme rhodanase to form thiosulfate .

Pharmacokinetics

this compound is rapidly degraded in the stomach, so it is typically administered intravenously . In a study involving hemodialysis patients and healthy volunteers, this compound showed high renal clearance in volunteers, reflecting glomerular filtration rate (GFR). Nonrenal clearance was slightly higher in volunteers than in anuric patients . Hemodialysis clearance of this compound was also observed . After oral application, only a small percentage of this compound was recovered in urine, reflecting a low bioavailability .

Result of Action

The primary result of this compound’s action is the detoxification of cyanide ions, transforming them into less toxic thiocyanate . In the context of cisplatin-induced ototoxicity, this compound reduces the risk of hearing loss . In animal studies, this compound has been shown to prevent vascular calcification and significantly reduce the calcium content of aortic, heart, and renal tissue .

Action Environment

Environmental factors can influence the action of this compound. For instance, in water treatment, this compound acts as a dechlorination agent, neutralizing chlorine and converting it into harmless chloride ions . The compound’s action can also be influenced by the presence of other substances; for example, it is used in conjunction with sodium nitrite for the treatment of acute cyanide poisoning .

Future Directions

Sodium thiosulfate is being explored as a novel therapy for the clinical syndrome of calciphylaxis and its complications . It is also being studied for its role in the treatment of vascular ossification – calcification in metabolic syndrome, type 2 diabetes mellitus, chronic kidney disease, and calciphylaxis – calcific uremic arteriolopathy .

Biochemical Analysis

Biochemical Properties

Sodium thiosulfate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the process of biogenesis of thiosulfate in microorganisms . Certain microorganisms can produce thiosulfate as the final product of their metabolism .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by acting as an antioxidant and anti-inflammatory agent . This makes it a potential therapeutic candidate molecule that can target multiple molecular pathways in various diseases and drug-induced toxicities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a persulfide dioxygenase in the mitochondrial matrix oxidizes one persulfide molecule to sulfite (H2SO3), which is then used in a sulfurtransferase reaction catalyzed by the enzyme rhodanase to form thiosulfate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a major oxidation product of hydrogen sulfide (H2S), an endogenous signaling molecule .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects on its localization or accumulation are currently being studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparison with Similar Compounds

    Sodium Sulfite (Na₂SO₃): Used in similar applications such as water treatment and as a reducing agent.

    Sodium Metabisulfite (Na₂S₂O₅): Also used in water treatment and as a preservative.

Uniqueness of Sodium Thiosulfate:

Properties

CAS No.

7772-98-7

Molecular Formula

H2NaO3S2

Molecular Weight

137.14 g/mol

IUPAC Name

disodium;dioxido-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/Na.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

DHFRYQXXLLBRCD-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=S)[O-].[Na+].[Na+]

Canonical SMILES

OS(=O)(=S)O.[Na]

Appearance

Solid powder

Color/Form

POWDER
COLORLESS MONOCLINIC CRYSTALS

density

1.667
1.7 g/cm³

melting_point

48.5 °C

7772-98-7

physical_description

Dry Powder;  Pellets or Large Crystals;  Gas or Vapor;  Water or Solvent Wet Solid;  Liquid
Other Solid
Anhydrous form is a hygroscopic, white solid;  [CHEMINFO]
Odorless solid;  Deliquesces slightly in moist air;  [Merck Index] Colorless odorless crystalline solid;  [Sigma-Aldrich MSDS]
COLOURLESS CRYSTALS.

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10124-57-9

shelf_life

>3 years if stored properly

solubility

PRACTICALLY INSOL IN ALCOHOL
50 G SOL IN 100 CC WATER;  231 G @ 100 °C
Solubility in water, g/100ml at 20 °C: 20.9

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

pentahydrate of sodium thiosulfate
sodium thiosulfate
sodium thiosulfate (USAN)
sodium thiosulfate anhydrous
sodium thiosulfate pentahydrate
thiosulfuric acid, disodium salt

vapor_pressure

Vapor pressure at 20 °C: negligible

Origin of Product

United States

Synthesis routes and methods

Procedure details

The concentrated sodium sulfite or sodium bisulfite solution can be mixed with an auxilary fuel containing carbon such as oil or sprayed into the smelter with the auxilary fuel such as gas, carbon, petroleum coke, wood, sawdust or pulverized coal fired separetely. A low ash fuel is preferred to avoid ash buildup problems. Initial burning and evaporation takes place in the oxidation section where the sodium sulfite is concentrated and secondary air is provided for fuel oxidation. Sodium sulfite and carbon particles drop to the bottom of the smelter and form a smelt bed. A limited amount of heated primary air is used in the bottom of the smelter for reduction burning to convert sodium sulfite or sodium sulfate to sodium sulfide and sodium carbonate. Some by-product sodium sulfate and sodium thiosulfate are produced and will circulate through the system. However, the smelting operation also reduces the sodium sulfate and sodium thiosulfate so no buildup is encountered in the system.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium thiosulfate

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